molecular formula C18H16N4O B3009042 (E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 936338-46-4

(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3009042
CAS No.: 936338-46-4
M. Wt: 304.353
InChI Key: VBBHFZUCFLQGTG-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Studies

One study focuses on the synthesis, structural, and molecular docking aspects of a closely related compound, highlighting its potential as an anti-diabetic agent based on molecular docking studies. The compound was characterized using various spectroscopic methods, and its physical and chemical properties were examined through theoretical calculations, suggesting low reactivity in both gas phase and aqueous solution. This research points towards the utility of such compounds in the design of new therapeutic agents (Karrouchi et al., 2021).

Antimicrobial Activity

Another study elaborates on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial activity. This research could imply that derivatives of the specified compound might possess antimicrobial properties, providing a foundation for developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Conformational Studies and NBO Analysis

Research on a pyrazole derivative explores its conformational studies, suggesting insights into the stability of these compounds in solution. The study provides a deeper understanding of the molecular behavior of such compounds, which could be beneficial for the design of molecules with specific properties (Channar et al., 2019).

Antioxidant and Anti-inflammatory Agents

A study on the synthesis and biological evaluation of N-acylheteroaryl hydrazone derivatives highlights their antioxidant and anti-inflammatory activities. This suggests potential applications of these compounds in managing oxidative stress and inflammation, important factors in many diseases (Mahajan et al., 2016).

Anti-HSV-1 and Cytotoxic Activities

Compounds synthesized from pyrazole- and isoxazole-based heterocycles were evaluated for their anti-HSV-1 and cytotoxic activities. This research indicates the potential of such compounds in antiviral therapies and cancer treatment, showcasing the diverse therapeutic applications (Dawood et al., 2011).

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-7-9-14(10-8-13)12-19-22-18(23)17-11-16(20-21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBHFZUCFLQGTG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.